molecular formula C15H21N3O4 B8512751 Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate

Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B8512751
M. Wt: 307.34 g/mol
InChI Key: PBHUZCGXXMOMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a pyrrolidin-3-ylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(4-nitrophenyl)pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(4-nitrophenyl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 1-(4-nitrophenyl)pyrrolidin-3-ylcarbamate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

Scientific Research Applications

Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.

    Industry: In the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 1-(4-nitrophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group allows for various chemical modifications, while the pyrrolidin-3-ylcarbamate moiety provides a versatile scaffold for drug design and development .

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

tert-butyl N-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-4-6-13(7-5-12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19)

InChI Key

PBHUZCGXXMOMGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-fluoro-4-nitrobenzene (508 mg, 3.6 mmol) and tert-butyl pyrrolidin-3-ylcarbamate (671 mg, 3.6 mmol) in N,N-dimethylformamide (7 mL) was heated at 55° C. for 1.5 hours and then stirred overnight at room temperature. The reaction mixture was poured into water and the suspension was filtered with water washes to provide the title compound after drying.
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508 mg
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reactant
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671 mg
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reactant
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7 mL
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solvent
Reaction Step One
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